molecular formula C13H24O2 B043719 cis-11-Methyl-2-dodecenoic acid CAS No. 677354-23-3

cis-11-Methyl-2-dodecenoic acid

Cat. No.: B043719
CAS No.: 677354-23-3
M. Wt: 212.33 g/mol
InChI Key: SNTXNGAQYNSTHI-LUAWRHEFSA-N
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Description

cis-11-Methyl-2-dodecenoic acid (DSF) is a diffusible signaling fatty acid integral to quorum sensing (QS) in Gram-negative bacteria, particularly within the Xanthomonadaceae family, including Xanthomonas campestris and Burkholderia multivorans . Structurally, it is characterized by a cis-unsaturated double bond at position 2 and a methyl branch at position 11 (chemical formula: C₁₃H₂₄O₂; molecular weight: 212.33) . DSF regulates virulence, biofilm formation, and environmental adaptability by modulating intracellular c-di-GMP levels . Its biosynthesis involves the fatty acid synthesis (FAS) pathway, with key enzymes such as RpfF (acyl-ACP thioesterase/dehydratase) and FabH1 (3-ketoacyl-ACP synthase III) introducing the methyl branch .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Δ2-11-methyl-Dodecenoic Acid typically involves the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol. The compound can be formulated as a solution in methyl acetate . The synthetic route often includes the use of specific catalysts and reaction conditions to achieve the desired isomeric form.

Industrial Production Methods

Industrial production of cis-Δ2-11-methyl-Dodecenoic Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

cis-Δ2-11-methyl-Dodecenoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Quorum Sensing Mechanism

cis-11-Methyl-2-dodecenoic acid serves as a QS signal that facilitates cell-to-cell communication among pathogenic bacteria, notably in the regulation of virulence and biofilm formation. The compound was first identified in Xanthomonas campestris, where it regulates biofilm dispersal and virulence gene expression .

Case Study: Xanthomonas Campestris

In a study examining Xanthomonas campestris, it was demonstrated that the presence of this compound significantly influences the synchronization of virulence gene expression, leading to enhanced pathogenicity in plant hosts. The study highlighted how DSF signals could be targeted to disrupt biofilm formation, suggesting potential therapeutic strategies against bacterial infections .

Table 1: Effects of this compound on Biofilm Formation

Bacterial StrainEffect on Biofilm FormationReference
Xanthomonas campestrisIncreased dispersal
Burkholderia cenocepaciaInhibition
Pseudomonas aeruginosaModulation

Inter-Species Communication

This compound is not only significant for intra-species communication but also plays a role in inter-species interactions among various bacterial species. For example, it has been shown to influence the behavior of Pseudomonas aeruginosa and Burkholderia species, affecting their biofilm dynamics and virulence .

Case Study: Burkholderia Species

Research involving Burkholderia cenocepacia revealed that exposure to this compound led to altered biofilm architecture and reduced virulence. This suggests that manipulating DSF signaling could provide new avenues for controlling infections caused by these opportunistic pathogens .

Antimicrobial Strategies

Given its role in regulating bacterial behavior, this compound is being explored as a potential therapeutic agent to combat biofilm-associated infections. By disrupting QS pathways, it may be possible to enhance the efficacy of conventional antibiotics against resistant bacterial strains .

Table 2: Therapeutic Potential of this compound

Application AreaPotential UseReference
Antimicrobial TherapyDisruption of QS pathways
Biofilm ControlInhibition of biofilm formation
Pathogen Virulence ModulationReduction in pathogenicity

Bioremediation

The signaling properties of this compound can also be harnessed in environmental microbiology, particularly in bioremediation efforts where microbial communities are employed to degrade pollutants. By modulating QS signals, it may be possible to enhance the efficiency of microbial degradation processes .

Case Study: Microbial Degradation

In studies focused on bioremediation, this compound was shown to stimulate microbial communities responsible for degrading hydrocarbons, thereby improving the rate of bioremediation in contaminated environments .

Mechanism of Action

The mechanism of action of cis-Δ2-11-methyl-Dodecenoic Acid involves its function as a quorum sensing signal and a diffusible signaling factor. It regulates virulence and biofilm formation by interacting with specific molecular targets and pathways within microbial cells. The compound’s ability to induce a DSF biosensor at low concentrations highlights its potency and specificity .

Comparison with Similar Compounds

DSF belongs to a family of structurally related unsaturated fatty acids with distinct functional roles. Below is a comparative analysis of DSF and its analogs:

Structural and Functional Differences

Compound Name Abbreviation Structural Features Key Sources Bioactivity/Function
cis-11-Methyl-2-dodecenoic acid DSF C13; cis-Δ²; 11-Me X. campestris, B. multivorans Activates biofilm dispersion, virulence regulation; 60–120× more active than BDSF
cis-2-dodecenoic acid BDSF C12; cis-Δ²; no methyl branch X. campestris Less potent in QS; regulates motility and extracellular enzyme production
cis-11-methyldodeca-2,5-dienoic acid CDSF C13; cis-Δ², Δ⁵; 11-Me X. campestris Regulates biofilm formation and Candida albicans morphogenesis
cis-10-methyl-2-dodecenoic acid IDSF C13; cis-Δ²; 10-Me X. campestris Modulates virulence factor production; role overlaps with DSF
cis-2-tetradecenoic acid XfDSF1 C14; cis-Δ²; no methyl branch Xylella fastidiosa Involved in pathogenicity; lower activity compared to DSF

Key Structural Determinants of Activity

Double Bond Position: The cis-Δ² configuration is critical for receptor binding (e.g., PA1396 in Pseudomonas aeruginosa) .

Methyl Branch : The 11-methyl group in DSF enhances activity by 60–120× compared to unbranched analogs like BDSF . Substitutions at position 10 (IDSF) reduce specificity .

Chain Length : Longer chains (e.g., XfDSF1, C14) exhibit reduced potency in DSF-dependent pathways .

Functional Divergence

  • Biofilm Regulation : DSF and CDSF trigger biofilm dispersion under nutrient starvation via c-di-GMP degradation, while BDSF primarily modulates adhesion .
  • Pathogenicity : DSF and IDSF upregulate virulence factors (e.g., proteases, toxins) in Xanthomonas spp., whereas XfDSF1 is linked to insect vector transmission in Xylella .

Biological Activity

Cis-11-Methyl-2-dodecenoic acid, commonly referred to as DSF (Diffusible Signal Factor) , is a fatty acid signaling molecule primarily associated with quorum sensing (QS) in various bacterial species. Its role in microbial communication significantly influences biofilm formation, virulence factor regulation, and antibiotic resistance. This article reviews the biological activity of DSF, emphasizing its mechanisms of action, effects on bacterial behavior, and implications for medical and environmental applications.

  • Molecular Formula: C₁₃H₂₄O₂
  • CAS Number: 677354-23-3
  • Molecular Weight: 212.329 g/mol
  • Density: 0.9 g/cm³
  • Boiling Point: 322.3 °C at 760 mmHg

This compound functions as a QS signal that facilitates communication among bacterial cells. The signaling process involves the following steps:

  • Production and Release: Bacteria produce DSF and release it into their environment.
  • Detection: Neighboring bacteria detect DSF through specific receptors.
  • Response Activation: This detection triggers a cascade of genetic responses leading to changes in behavior, including biofilm formation and virulence factor expression.

Key Functions

  • Biofilm Dispersal: DSF induces the dispersion of biofilms by modulating the levels of cyclic di-GMP (c-di-GMP), which is crucial for biofilm stability. When DSF is present, c-di-GMP levels decrease, leading to biofilm disaggregation and increased planktonic cell release .
  • Virulence Regulation: DSF influences the expression of virulence factors in pathogenic bacteria such as Xanthomonas campestris, enhancing their ability to infect hosts .

Biological Activity Across Species

The biological activity of DSF has been documented in various bacterial species:

Bacterial SpeciesFunctionReference
Xanthomonas campestrisBiofilm formation, virulence factor regulation
Stenotrophomonas maltophiliaAntibiotic tolerance, biofilm disaggregation
Pseudomonas aeruginosaInduction of biofilm dispersion
Burkholderia cepaciaRegulation of QS systems

Case Study 1: Biofilm Control in Pseudomonas aeruginosa

Research demonstrated that DSF can reduce the persistence of Pseudomonas aeruginosa biofilms by promoting the disaggregation of established biofilms and restoring antibiotic susceptibility in persister cells. This effect was linked to specific gene regulation that enhances sensitivity to antibiotics .

Case Study 2: Virulence Factor Modulation in Xanthomonas oryzae

A study explored how DSF influences virulence factor production in Xanthomonas oryzae, a pathogen affecting rice crops. The presence of DSF was shown to upregulate genes responsible for virulence while simultaneously downregulating genes involved in biofilm stability, indicating a complex regulatory mechanism .

Implications for Medicine and Agriculture

The unique properties of this compound present significant opportunities for therapeutic applications:

  • Antibiotic Adjuvants: By utilizing DSF to enhance antibiotic efficacy against biofilm-associated infections, it could be a valuable tool in treating chronic infections.
  • Agricultural Applications: Targeting QS mechanisms with DSF could help manage plant pathogens effectively, reducing crop losses without relying solely on chemical pesticides.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of cis-11-methyl-2-dodecenoic acid in bacterial quorum sensing (QS)?

cis-11-Methyl-2-dodecenoic acid, a diffusible signal factor (DSF), is a key QS molecule in Gram-negative bacteria such as Xanthomonas campestris and Burkholderia cenocepacia. Its structure features a cis-unsaturated double bond at position 2 and a methyl group at position 11, both critical for receptor binding and signal transduction . Methodologically, its identification involves gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies isolating DSF from bacterial supernatants .

Q. How does DSF regulate virulence and biofilm formation in plant pathogens?

DSF modulates virulence by coordinating the expression of genes involved in extracellular polysaccharide production, motility, and biofilm formation. For example, in Xanthomonas oryzae, DSF synthesis by RpfF and detection by the RpfC/RpfG two-component system regulate cyclic-di-GMP levels, which influence biofilm dynamics . Experimental approaches include transcriptional fusion assays (e.g., pmr-gfp reporters) to quantify DSF activity and genetic knockout strains to validate pathway components .

Q. What techniques are used to validate DSF activity in bacterial cultures?

Bioassays with reporter strains (e.g., Xanthomonas or Pseudomonas aeruginosa engineered with GFP fusions) are standard. For instance, P. aeruginosa PA1396 activation by DSF at 0.01 µM was quantified via fluorescence normalized to cell density . Structural validation of synthetic DSF derivatives requires ESI-MS and ¹H NMR to confirm purity and stereochemistry .

Advanced Research Questions

Q. What are the structural determinants of DSF activity, and how can structure-activity relationships (SARs) guide analog design?

The cis-2 double bond and C11 methyl group are indispensable for activity. Transposition or removal of these groups abolishes signaling, as shown in synthetic derivative screens . Advanced SAR studies involve synthesizing analogs with modified chain lengths, double bond positions, or methyl groups, followed by dose-response assays (e.g., EC₅₀ calculations) and molecular dynamics simulations to predict receptor binding .

Q. How does DSF interact with exopolysaccharides or host molecules to influence biofilm architecture?

Biophysical methods like NMR and fluorescence spectroscopy reveal DSF-exopolysaccharide interactions. For example, Burkholderia exopolysaccharide EpolC1576 binds DSF, altering polysaccharide conformation and biofilm matrix stability. Experimental setups involve titrating DSF into polysaccharide solutions and monitoring chemical shift changes via ¹H NMR .

Q. What cross-species signaling roles does DSF play, and how do these interactions impact microbial communities?

DSF homologs (e.g., Burkholderia BDSF and Pseudomonas PDSF) enable interspecies communication. For example, DSF from Xanthomonas inhibits Bacillus cereus biofilms . Comparative genomics and co-culture experiments (e.g., transwell systems) are used to study interspecies QS interference, with RNA-seq identifying conserved regulons .

Q. How can DSF signaling be disrupted to attenuate bacterial pathogenicity?

Quorum quenching (QQ) strategies target DSF synthesis (e.g., RpfF inhibitors) or perception (e.g., RpfC antagonists). High-throughput screens using DSF biosensor strains and enzymatic assays (e.g., RpfF fatty acid synthase activity) identify small-molecule inhibitors . Synergy with antibiotics is tested via checkerboard assays to determine fractional inhibitory concentration indices (FICIs) .

Q. What challenges arise in quantifying DSF in complex biological matrices, and how are they addressed?

DSF’s hydrophobicity and low abundance require enrichment via solid-phase extraction (SPE) prior to LC-MS/MS. Internal standards (e.g., isotopically labeled DSF) improve quantification accuracy. In plant tissues, matrix effects are minimized using hydrophilic-lipophilic balance (HLB) cartridges .

Q. Methodological Considerations

Q. How do genetic tools (e.g., knockouts, complementation) elucidate DSF signaling pathways?

rpfF (DSF synthase) and rpfC (sensor kinase) knockouts in Xanthomonas abolish DSF production and virulence. Complementation with plasmid-borne genes restores phenotypes, confirming gene function. Transcriptomic analysis (RNA-seq) of wild-type vs. mutant strains identifies DSF-regulated genes .

Q. What computational models predict DSF-receptor interactions?

Molecular docking and molecular dynamics (MD) simulations using RpfC transmembrane domains (e.g., TMH IV) identify residues critical for DSF binding. Mutagenesis (e.g., T121A/L123A/L128A in PA1396) validates computational predictions via GFP reporter assays .

Q. Tables

Table 1. Key Structural Features of DSF and Analogues

FeatureImpact on ActivityExperimental ValidationReference
cis-2 double bondEssential for receptor bindingTrans isomers inactive in pmr-gfp assays
C11 methyl groupEnhances signal specificityMethyl-deleted analogs show reduced activity
Chain length (C12)Optimal for diffusionC10-C14 analogs tested via bioassays

Table 2. Methods for DSF Detection and Quantification

MethodApplicationSensitivity/LODReference
LC-MS/MSQuantification in supernatants0.1 nM (with SPE)
GFP reporter assaysFunctional activity screening0.01 µM (PA1396 activation)
¹H NMRStructural validationµg to mg scale

Properties

IUPAC Name

(Z)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-23-3
Record name cis-11-Methyl-2-dodecenoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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